METHYL 3-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE -

METHYL 3-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Catalog Number: EVT-4749002
CAS Number:
Molecular Formula: C26H24N4O5
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

The mechanism of action for this specific compound is yet to be elucidated. Research on related pyrido[2,3-d]pyrimidine derivatives suggests potential mechanisms involving interactions with various biological targets, but further investigation is needed to determine the specific mechanisms for this compound. []

Ethyl 3-Phenyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

  • Compound Description: This compound serves as a key intermediate in the synthesis of N-aryl (pyrimidinyl)piperazinylalkyl derivatives of ethyl 2,4-dioxo-1,2,3-4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate. []
  • Relevance: This compound shares the core 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate structure with the target compound, methyl 3-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate. The difference lies in the substituents at the 1 and 5 positions. While the target compound has a phenyl group at the 1 position and a methyl 3-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl} carboxylate group at the 5 position, this related compound has an ethyl carboxylate group at the 5 position and no substituent at the 1 position. []

Amides of 7-Methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid

  • Compound Description: This group encompasses a series of compounds with varying amide substituents at the 5-position carboxyl group. These compounds exhibit analgesic and sedative activities. Specifically, 1-[2-hydroxy-3-(4-o,m,p-halogenophenyl)- and 3-(4-m-chlorophenyl)-1-piperazinyl]propyl derivatives demonstrated analgesic effects surpassing acetylsalicylic acid in the "writhing syndrome" test and suppressed spontaneous locomotor activity in mice. []
  • Relevance: These compounds share the core 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide structure with the target compound, differing primarily in the substituents on the amide nitrogen. The target compound possesses a methyl 3-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl} group, while these related compounds have various 1-[2-hydroxy-3-(aryl-1-piperazinyl)]propyl groups. [, ]

Ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate Derivatives

  • Compound Description: This group includes derivatives formed by reacting diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with phenyl or cyclohexyl isocyanates, followed by alkylation. These modifications lead to variations in the substituents at the 1 and 5 positions. []
  • Relevance: These derivatives share the core 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate structure with the target compound, methyl 3-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate. They differ in the substituents at the 1 and 5 positions. The target compound has a phenyl ring at the 1-position and a methyl 3-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl} carboxylate group at the 5-position, while these related compounds have various alkyl or arylalkyl substituents at the 1-position and an ethoxycarbonyl group at the 5-position. []
  • Compound Description: This set of compounds explores modifications at the 1, 2, and 3 positions of the core structure. They are synthesized via condensation reactions of the corresponding acid chlorides with ammonia or primary and secondary cyclic amines. Interestingly, desulfuration often occurs, yielding 2,4-dioxo-amides as byproducts. []

7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide (A484954)

  • Compound Description: A484954 is a selective eukaryotic elongation factor 2 kinase (eEF2K) inhibitor, known to lower blood pressure and induce diuretic effects in spontaneously hypertensive rats. Its mechanism of action involves increasing renal blood flow and activating the nitric oxide (NO)/Nrf2/AT2R pathway. []
  • Relevance: While A484954 shares the core 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine structure with the target compound, it differs significantly in its substitution pattern. A484954 has an amino group at position 7, a cyclopropyl group at position 1, an ethyl group at position 3, and a carboxamide group at position 6. These variations highlight the structural diversity within this class of compounds and their potential for diverse biological activities. []

Properties

Product Name

METHYL 3-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

IUPAC Name

methyl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate

Molecular Formula

C26H24N4O5

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C26H24N4O5/c1-15-10-11-20(16(2)12-15)28-21(31)14-29-24(32)22-19(25(33)35-4)13-17(3)27-23(22)30(26(29)34)18-8-6-5-7-9-18/h5-13H,14H2,1-4H3,(H,28,31)

InChI Key

WUVBKTZSSWIKGY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(C=C(N=C3N(C2=O)C4=CC=CC=C4)C)C(=O)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(C=C(N=C3N(C2=O)C4=CC=CC=C4)C)C(=O)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.